4-(Aminoethyl)-1-N-Boc-piperidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

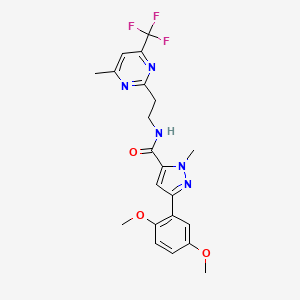

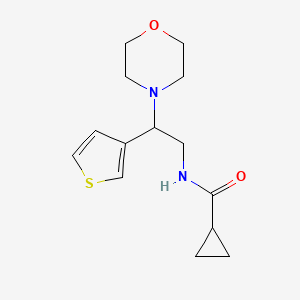

“4-(Aminoethyl)-1-N-Boc-piperidine hydrochloride” likely refers to a compound that contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products . The “Boc” in the name suggests that a tert-butoxycarbonyl protecting group is present, commonly used in peptide synthesis to protect amines.

Synthesis Analysis

While specific synthesis methods for this compound were not found, piperidine derivatives can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the Boc-protected amine, which could be deprotected under acidic conditions. The remaining amine could then participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Piperidine derivatives generally have basic properties due to the presence of the nitrogen atom .Applications De Recherche Scientifique

Molecular Structure and Spectroscopic Analysis

A study by Janani et al. (2020) focused on the characterization of 1-Benzyl-4-(N-Boc-amino)piperidine, a related compound, using spectroscopic methods such as FT-IR, FT-Raman, UV-Vis, and NMR. The research provided insights into the molecule's structural features, including vibrational assignments and electron excitation analysis. The study also explored the molecule's anticancer activity through molecular docking against various protein targets, highlighting its potential in drug development (Janani et al., 2020).

Synthesis and Characterization of Derivatives

Marin et al. (2004) developed a method for synthesizing enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common 4,6-dioxopiperidinecarboxylate precursor. This synthesis route highlights the versatility of piperidine derivatives in generating compounds with potential therapeutic uses (Marin et al., 2004).

Novel Dendritic Structures

Sacalis et al. (2019) reported the synthesis of novel dendritic G-2 melamines comprising piperidine motifs. These compounds were analyzed for their ability to form large homogeneously packed spherical nano-aggregates, demonstrating the utility of piperidine derivatives in creating complex molecular architectures with potential applications in material science and nanotechnology (Sacalis et al., 2019).

Drug Development Applications

A study by Ojima et al. (1998) explored the regioselective cyclohydrocarbonylation of amido-ω,ω′-dienes catalyzed by a Rh-BIPHEPHOS complex, yielding functionalized piperidines. These compounds serve as versatile intermediates for synthesizing various alkaloids, demonstrating the critical role of piperidine derivatives in medicinal chemistry (Ojima et al., 1998).

Safety And Hazards

Orientations Futures

Propriétés

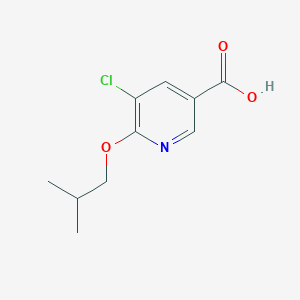

IUPAC Name |

tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2.ClH/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14;/h10H,4-9,13H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZYIDGCFSSFZLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Fluorophenyl)-6-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2886729.png)

![Methyl 4-((4-chlorobenzo[d]thiazol-2-yl)(2-(diethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2886732.png)

![5-Chloro-7-[(4-methylpiperazinyl)methyl]quinolin-8-ol](/img/structure/B2886740.png)

![ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[(phenylsulfanyl)methyl]-4H-pyran-3-carboxylate](/img/structure/B2886744.png)

![2-Chloro-N-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]propanamide](/img/structure/B2886745.png)